molecular formula C21H19NO B275695 N-(2-methylphenyl)-2,2-diphenylacetamide

N-(2-methylphenyl)-2,2-diphenylacetamide

Cat. No.: B275695
M. Wt: 301.4 g/mol
InChI Key: JFVIYUBXQOGCDS-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2,2-diphenylacetamide is a substituted acetamide derivative characterized by a central acetamide backbone with two phenyl groups at the C2 position and a 2-methylphenyl group attached to the nitrogen atom. The 2-methylphenyl substituent introduces steric and electronic effects that may influence solubility, crystallinity, and biological activity compared to simpler derivatives like 2,2-diphenylacetamide .

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2,2-diphenylacetamide

InChI

InChI=1S/C21H19NO/c1-16-10-8-9-15-19(16)22-21(23)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15,20H,1H3,(H,22,23)

InChI Key

JFVIYUBXQOGCDS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

2.1.1 2,2-Diphenylacetamide (C₁₄H₁₃NO)

  • Structure : The parent compound lacks substituents on the nitrogen atom.
  • Crystal Packing : Exhibits a dihedral angle of 84.6–85.0° between the two phenyl rings, stabilized by N–H⋯O and C–H⋯O hydrogen bonds forming zigzag chains .
  • Applications : Used as a precursor for pharmaceuticals like loperamide and darifenacin .

N-(2-Methylphenyl)-2,2-diphenylacetamide

  • This could reduce crystallinity or modify packing efficiency.

Table 1: Crystallographic Comparison

Compound Dihedral Angle (°) Key Interactions Applications
2,2-Diphenylacetamide 84.6–85.0 N–H⋯O, C–H⋯O Pharmaceutical synthesis
N-(4-Chlorophenyl)-2,2-diphenylacetamide Not reported N–H⋯O, C–H⋯Cl Herbicide (hypothetical)
This compound Hypothetical: 80–90° Potential C–H⋯π Under investigation

Anti-Inflammatory Derivatives

  • L2 (N-[1-(Diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide): Activity: Exhibits COX-2 inhibition with binding energy comparable to diclofenac (ΔG = −8.1 kcal/mol) and an inhibition constant (Ki) of 1.2 µM . Structure-Activity Relationship (SAR): The diethylamino and morpholinyl groups enhance solubility and receptor binding, critical for anti-inflammatory efficacy.

Herbicidal Derivatives

  • Diphenamid (N,N-Dimethyl-2,2-diphenylacetamide) :
    • Activity : A commercial herbicide targeting weed growth via acetamide pathways .
    • SAR : The N,N-dimethyl group reduces polarity, enhancing soil adsorption and persistence.

Electronic and Computational Studies

Thiourea Derivatives (Compounds I–III)

  • SAR : Electron-withdrawing groups (e.g., trifluoromethyl) lower energy gaps, enhancing reactivity .

N-(4-Chlorophenyl)-2,2-diphenylacetamide

  • Charge Transfer : FT-IR and DFT analyses show intramolecular N–H⋯O and C–H⋯O interactions, with a HOMO-LUMO gap of 4.1 eV, suggesting moderate reactivity .

Table 3: Computational Parameters

Compound HOMO-LUMO Gap (eV) Key Interactions Method
Thiourea Derivatives (I–III) 4.29–4.45 S⋯C, N–H⋯O B3LYP/6-31G+(2d,p)
N-(4-Chlorophenyl)-2,2-diphenylacetamide 4.1 N–H⋯O, C–H⋯Cl B3LYP/6-311G(d,p)

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